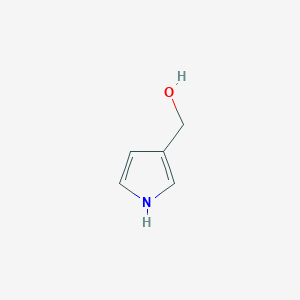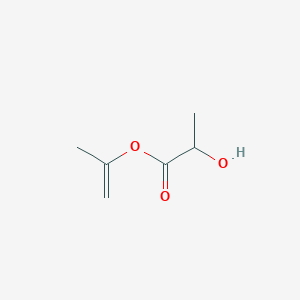
Prop-1-en-2-yl 2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-1-en-2-yl 2-hydroxypropanoate, also known as methacryloyl-L-hydroxyproline (MLHP), is a synthetic amino acid derivative that has gained significant attention in the scientific community due to its unique properties. This compound has been extensively studied for its potential use in various applications, including drug delivery systems, tissue engineering, and biomedical imaging.
Mécanisme D'action
The mechanism of action of Prop-1-en-2-yl 2-hydroxypropanoate is not fully understood. However, it is believed that MLHP interacts with the cell membrane, leading to the release of encapsulated drugs. This interaction is thought to be mediated by the hydrophobic and hydrophilic regions of the MLHP molecule.
Effets Biochimiques Et Physiologiques
Prop-1-en-2-yl 2-hydroxypropanoate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that MLHP can enhance the cellular uptake of drugs, leading to increased efficacy. Additionally, MLHP has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Prop-1-en-2-yl 2-hydroxypropanoate in lab experiments is its ability to encapsulate drugs and deliver them to specific target sites. This makes MLHP an ideal candidate for the development of targeted drug delivery systems. However, one of the limitations of using MLHP in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on Prop-1-en-2-yl 2-hydroxypropanoate. One potential direction is the development of new drug delivery systems based on MLHP. Additionally, further research is needed to fully understand the mechanism of action of MLHP and its potential applications in the treatment of various diseases. Finally, there is a need for further research on the safety and toxicity of MLHP, particularly in vivo.
Méthodes De Synthèse
Prop-1-en-2-yl 2-hydroxypropanoate can be synthesized through the reaction of methacrylic anhydride with L-hydroxyproline in the presence of a catalyst. The reaction results in the formation of MLHP, which can be purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
Prop-1-en-2-yl 2-hydroxypropanoate has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of MLHP is its use in drug delivery systems. Due to its unique chemical structure, MLHP can be used to encapsulate drugs and deliver them to specific target sites in the body. This makes MLHP an ideal candidate for the development of targeted drug delivery systems.
Propriétés
Numéro CAS |
146052-66-6 |
|---|---|
Nom du produit |
Prop-1-en-2-yl 2-hydroxypropanoate |
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
prop-1-en-2-yl 2-hydroxypropanoate |
InChI |
InChI=1S/C6H10O3/c1-4(2)9-6(8)5(3)7/h5,7H,1H2,2-3H3 |
Clé InChI |
TYSWCCXRNAGISP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC(=C)C)O |
SMILES canonique |
CC(C(=O)OC(=C)C)O |
Synonymes |
Propanoic acid, 2-hydroxy-, 1-methylethenyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



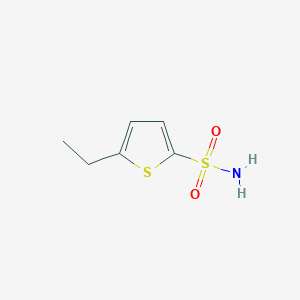
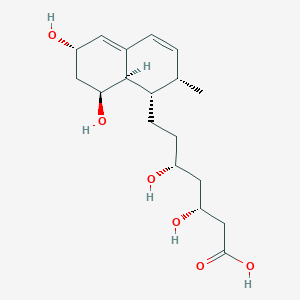
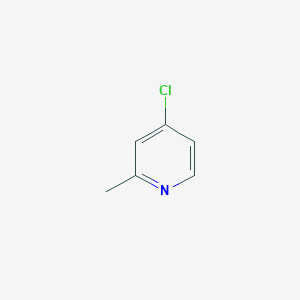
![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)
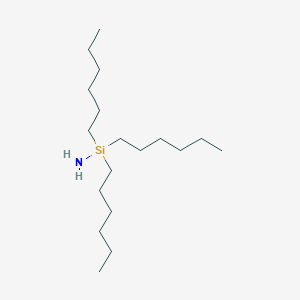
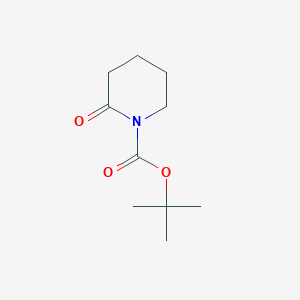
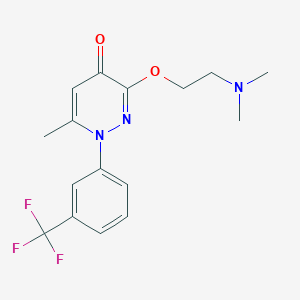
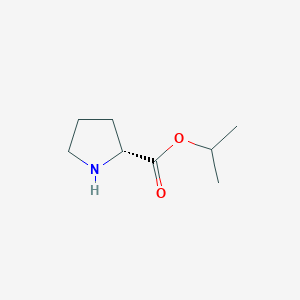
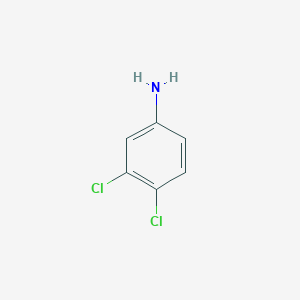
![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)
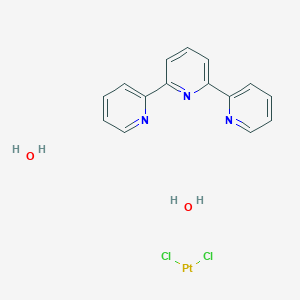
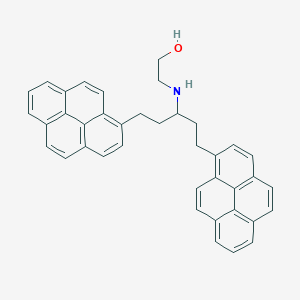
![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)
